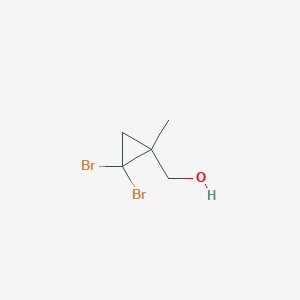
(2,2-Dibromo-1-methylcyclopropyl)methanol
説明
(2,2-Dibromo-1-methylcyclopropyl)methanol is a useful research compound. Its molecular formula is C5H8Br2O and its molecular weight is 243.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Study of Nucleophilic Interactions : Research by Nasakin et al. (1994) on hexacyanocyclopropane interactions with nucleophiles like methanol provides insight into the reaction pathways and structural changes that occur in similar brominated cyclopropyl compounds (Nasakin et al., 1994).
Investigation into Hydrocarbon Hydroxylation : Liu et al. (1993) studied the hydroxylation of hydrocarbons by methane monooxygenase using various cyclopropane derivatives. This research helps understand the radical intermediates and reaction mechanisms applicable to related brominated cyclopropyl methanols (Liu et al., 1993).
Biotechnological Applications with Methylotrophic Bacteria : Schrader et al. (2009) highlighted the potential of methylotrophic bacteria for the development of bioprocesses based on methanol. This is relevant for compounds like (2,2-Dibromo-1-methylcyclopropyl)methanol as they may serve as substrates or products in such biotechnological applications (Schrader et al., 2009).
Chemical Synthesis and Energy Technologies : A study on methanol-based industrial applications by Dalena et al. (2018) provides a broad understanding of methanol's role as a building block in chemical synthesis. This context is important for understanding how this compound might be utilized or produced in various industrial processes (Dalena et al., 2018).
Methanol Utilization in Microbial Engineering : Engineering Corynebacterium glutamicum for methanol-dependent growth and glutamate production is an area explored by Tuyishime et al. (2018). Such research is essential in understanding how compounds like this compound might be integrated into or result from microbial metabolic pathways (Tuyishime et al., 2018).
Synthetic Methylotrophy and Methanol Assimilation : Studies by Antoniewicz (2019) and Whitaker et al. (2017) discuss the engineering of non-native methylotrophs to utilize methanol for growth and chemical production. These insights are valuable for understanding how similar compounds to this compound might be used or produced in synthetic biological systems (Antoniewicz, 2019); (Whitaker et al., 2017).
Electrochemical Behavior of Polymers : Czerwiński et al. (1985) studied the electrochemical behavior of conducting polymers in the presence of methanol. This research is pertinent to understanding how this compound might interact in similar electrochemical environments (Czerwiński et al., 1985).
特性
IUPAC Name |
(2,2-dibromo-1-methylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADGJMYWLXIWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378134 | |
| Record name | (2,2-dibromo-1-methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64670-28-6 | |
| Record name | (2,2-dibromo-1-methylcyclopropyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((13-(2-methylallyl)-8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetic acid](/img/structure/B7782146.png)
![3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic acid](/img/structure/B7782154.png)
![2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B7782160.png)
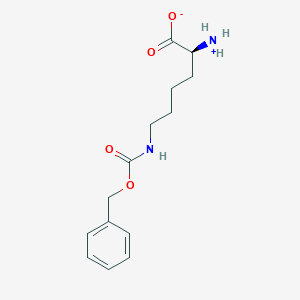
![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7782179.png)


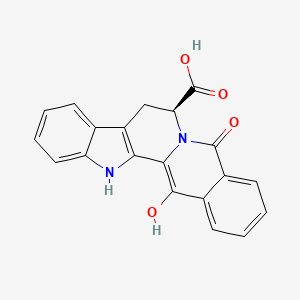
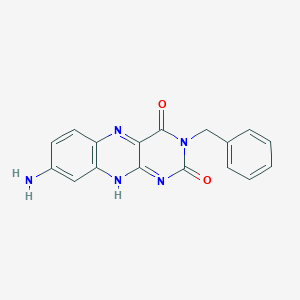
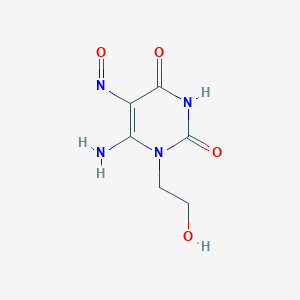
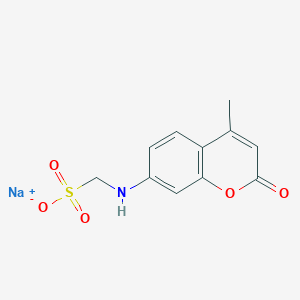


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B7782236.png)